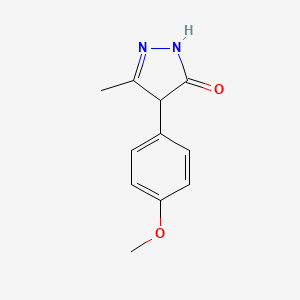
3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a methyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The methoxyphenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the pyrazolone ring.
Applications De Recherche Scientifique
3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-Trimethylpyrazolin-5-one
- 2-Pyrazolin-5-one,1,3,4-trimethyl
Uniqueness
Compared to similar compounds, 3H-Pyrazol-3-one,2,4-dihydro-4-(4-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
13051-07-5 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(14)13-12-7)8-3-5-9(15-2)6-4-8/h3-6,10H,1-2H3,(H,13,14) |
Clé InChI |
ZCCMCFZSUJKOBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
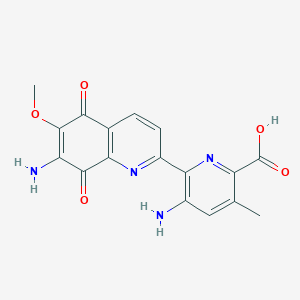

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
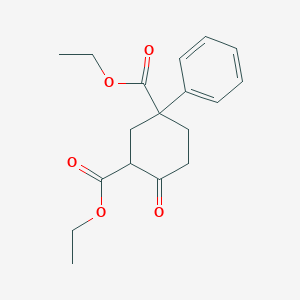
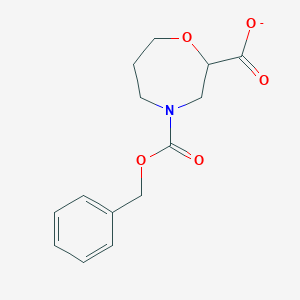

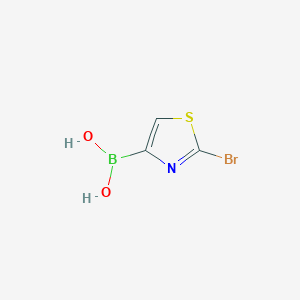
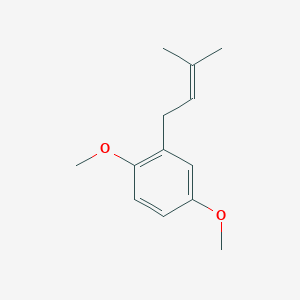
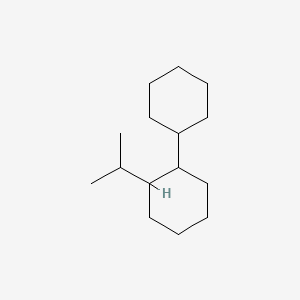
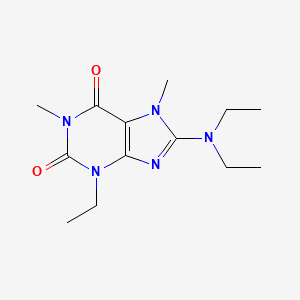
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
